Resistomycin

説明

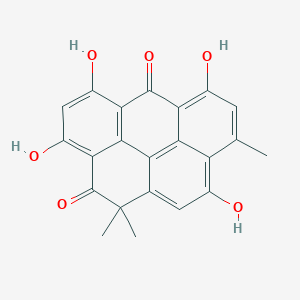

Resistomycin is an antibiotic with the molecular formula C22H16O6 . It is similar to hypericin . Resistomycin was first isolated in 1951 from the bacterium Streptomyces resistomycificus .

Synthesis Analysis

A synthetic route to the antibiotic resistomycin has been outlined . The construction of an intermediate containing all of the carbon atoms in resistomycin with requisite functionalities has been reported .

Molecular Structure Analysis

Resistomycin has a molecular weight of 376.36 Daltons . It is a solid compound .

Chemical Reactions Analysis

Resistomycin has shown strong inhibitory activity against human hepatocellular carcinoma (HCC) in vitro . It dose- and time-dependently reduced the viability of HepG2 cells .

Physical And Chemical Properties Analysis

Resistomycin is a solid compound . It has a molecular formula of C22H16O6 and a molecular weight of 376.4 .

科学的研究の応用

Biosynthesis and Unique Structure : Resistomycin, produced by Streptomyces resistomycificus, is unique for its "discoid" ring system, distinguishing it from other bacterial aromatic polyketides. The entire gene cluster encoding resistomycin biosynthesis has been identified, offering insights into the molecular basis of its unique cyclization pattern (Jakobi & Hertweck, 2004).

Inhibition of RNA Synthesis : Studies have shown that resistomycin preferentially inhibits RNA synthesis over DNA and protein synthesis in bacterial cells. This action is likely due to the antibiotic's interaction with DNA and RNA polymerases (Haupt et al., 1975).

Anti-Cancer Properties : Resistomycin exhibits strong inhibitory activity against human hepatocellular carcinoma (HCC) cells both in vitro and in vivo. Its mechanism involves activating the p38 MAPK pathway, leading to apoptosis and cell cycle arrest in cancer cells (Han et al., 2021).

Antiproliferative and Solubility Improvement : Semi-synthetic derivatives of heliomycin (resistomycin) have been developed with improved water solubility and potent antiproliferative efficacy, overcoming the limitations of low solubility in the original compound (Nadysev et al., 2018).

Antifungal Activities : Resistomycin has demonstrated strong antifungal activities against pathogens like Valsa mali and Magnaporthe grisea, suggesting its potential as a fungicide (Zhang et al., 2013).

DNA and Protein Binding Interactions : The binding interaction of resistomycin with calf thymus DNA and bovine serum albumin has been investigated, showing strong binding via groove binding and inducing conformational changes in the protein (Vijayabharathi et al., 2012).

Discovery of Derivatives and Regulation : Research into the biosynthesis of resistomycin has led to the discovery of derivatives and insights into the regulation of its production. For instance, the production of resistomycin in a Streptomyces sp. is influenced by the presence of other bacterial species, indicating phylum-specific regulation (Carlson et al., 2015).

Potential as HIV-1 Protease Inhibitor : Resistomycin has been identified as a potential inhibitor of HIV-1 protease, expanding its scope of therapeutic applications (Roggo et al., 1994).

作用機序

Safety and Hazards

When handling resistomycin, safety goggles with side-shields and protective gloves should be worn . Impervious clothing should be worn for skin and body protection . Suitable respirator should be used for respiratory protection . The product should be kept away from drains, water courses, or the soil .

特性

IUPAC Name |

6,10,14,19-tetrahydroxy-4,9,9-trimethylpentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-1(19),3,5,7,10,13,15,17-octaene-2,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O6/c1-7-4-9(23)15-18-13(7)10(24)5-8-14(18)19-16(20(15)27)11(25)6-12(26)17(19)21(28)22(8,2)3/h4-6,24-25,27-28H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKDGCARCYPVQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C4C5=C2C1=C(C=C5C(C(=C4C(=O)C=C3O)O)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046101 | |

| Record name | Geliomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Resistomycin | |

CAS RN |

20004-62-0 | |

| Record name | Resistomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020004620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geliomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HELIOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N3A092A5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

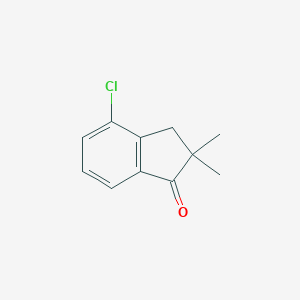

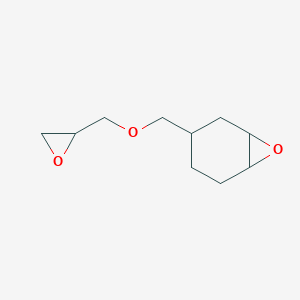

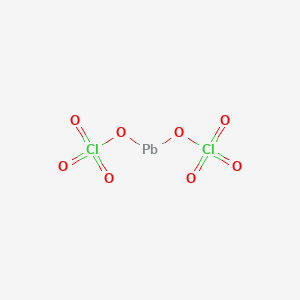

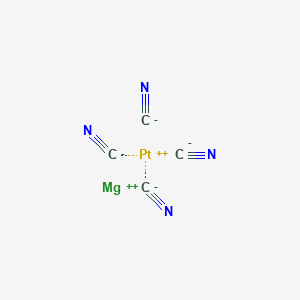

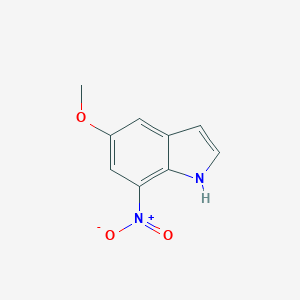

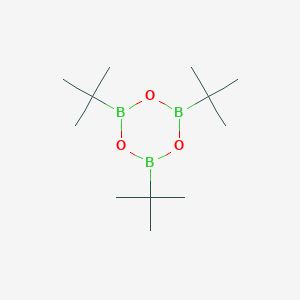

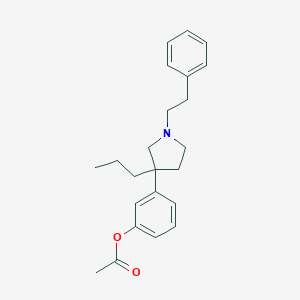

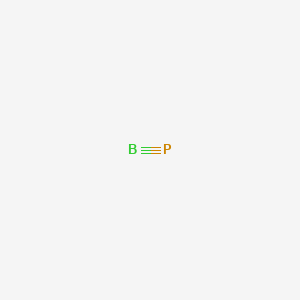

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。